molecular formula C8H4F3NO B7886376 2-(Trifluoromethoxy)phenyl isocyanide

2-(Trifluoromethoxy)phenyl isocyanide

Cat. No.: B7886376
M. Wt: 187.12 g/mol
InChI Key: VLOSXHPDAWHHJN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenyl isocyanide is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and through multicomponent reactions. Isocyanides, in general, are known for their unique reactivity, which allows them to participate in a wide range of transformations, including the Ugi and Passerini reactions, which are powerful tools for the diversity-oriented synthesis of complex molecules . The trifluoromethoxy substituent on the phenyl ring is an important functional group, often used in medicinal and agrochemical research to modulate a compound's lipophilicity, metabolic stability, and overall electronic properties . While specific toxicological data for this exact compound may be limited, isocyanides as a class are noted for their often very disagreeable and potent odor . This product is intended for use in research and development laboratories. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-isocyano-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOSXHPDAWHHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)phenyl isocyanide typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the conversion of the resulting compound to an isocyanide. One common method involves the reaction of 2-(Trifluoromethoxy)aniline with chloroform and potassium hydroxide under basic conditions to form the isocyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)phenyl isocyanide can undergo various chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-(Trifluoromethoxy)phenyl isocyanate.

    Reduction: 2-(Trifluoromethoxy)aniline.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Trifluoromethoxy)phenyl isocyanide is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanide group.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenyl isocyanide involves its reactive isocyanide group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing for selective targeting of molecular pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₄F₃NO
  • Substituent Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring and influencing the isocyanide’s nucleophilicity and stability.
  • Applications : Used as a ligand in transition-metal complexes (e.g., palladium or gold catalysts) and in multicomponent reactions like the Ugi reaction.

Comparison with Structurally Similar Compounds

Comparison Based on Substituent Position and Electronic Effects

The trifluoromethoxy group’s position on the phenyl ring significantly impacts reactivity. Below is a comparison with analogs bearing substituents at different positions or with alternative electron-withdrawing groups:

Compound Substituent Position Key Electronic Effects Reactivity in Catalysis Stability
2-(Trifluoromethoxy)phenyl isocyanide Ortho (-OCF₃) Strong electron withdrawal, steric hindrance High (e.g., in Pd-catalyzed cross-coupling) Moderate (sensitive to moisture)
4-(Trifluoromethoxy)phenyl isocyanide Para (-OCF₃) Moderate electron withdrawal, less steric Moderate High
3-Nitrophenyl isocyanide Meta (-NO₂) Stronger electron withdrawal than -OCF₃ Very high Low (prone to decomposition)
Phenyl isocyanide Unsubstituted Neutral electron density Low High

Key Findings :

  • The ortho position of -OCF₃ in this compound introduces steric hindrance, which can limit substrate accessibility in catalytic reactions compared to the para isomer .
  • Compared to nitro (-NO₂) groups, -OCF₃ provides a balance between electron withdrawal and stability, making it preferable in moisture-sensitive reactions.

Comparison with Trifluoromethoxy-Substituted Heterocycles

The trifluoromethoxy group is also prominent in pharmaceuticals and agrochemicals. For example, the patent EP 2023/39 describes pyrido-pyrimidinone derivatives with trifluoromethoxy-substituted phenyl groups (e.g., 7-(piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one) .

Compound Type Core Structure Role of -OCF₃ Application
This compound Aromatic isocyanide Ligand for metal complexes Organic synthesis
Pyrido-pyrimidinone derivatives Heterocyclic scaffold Enhances metabolic stability Drug discovery (e.g., kinase inhibitors)

Key Insight :

  • The -OCF₃ group improves metabolic stability in pharmaceuticals by resisting oxidative degradation, a property that could also benefit isocyanide-based catalysts in industrial processes.

Q & A

Q. What are the optimal synthetic routes for 2-(trifluoromethoxy)phenyl isocyanide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves functionalization of a trifluoromethoxy-substituted benzene precursor. A common approach is the Hofmann isocyanide synthesis, where a primary amide is dehydrated using reagents like POCl₃ or phosgene. Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric precision of dehydrating agents . Yield optimization may require inert atmospheres (e.g., argon) to prevent hydrolysis of intermediates. Purity is confirmed via ¹⁹F NMR to monitor trifluoromethoxy group integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and distinguishes isocyanide carbon signals (δ 110–130 ppm).
  • ¹⁹F NMR : Confirms the presence of the trifluoromethoxy group (δ −55 to −60 ppm) .
  • IR Spectroscopy : Detects the isocyanide stretch (~2100–2150 cm⁻¹), though overlap with nitrile groups requires careful interpretation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₄F₃NO, MW 203.12) and isotopic patterns .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at −20°C in sealed, amber vials. Use molecular sieves (3Å) to scavenge residual moisture. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound in transition-metal catalysis?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from electronic effects of the trifluoromethoxy group. Computational studies (DFT) can model ligand-metal interactions, while kinetic profiling (e.g., UV-Vis monitoring) identifies rate-limiting steps. Compare results with analogous compounds (e.g., 2-fluoro-5-(trifluoromethyl)phenyl isocyanate) to isolate substituent effects .

Q. How can computational modeling predict the regioselectivity of cycloaddition reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing trifluoromethoxy group lowers HOMO energy, favoring nucleophilic attack at the para position. Validate models experimentally via competitive reactions with electron-deficient dienophiles .

Q. What experimental designs mitigate challenges in crystallizing this compound derivatives for X-ray analysis?

Co-crystallization with heavy atoms (e.g., Pt or Ir complexes) enhances diffraction quality. Slow vapor diffusion (e.g., hexane into dichloromethane) promotes crystal growth. For unstable derivatives, cryocrystallography (−173°C) preserves lattice integrity. Compare results with related structures (e.g., 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide) to identify packing motifs .

Q. How does the trifluoromethoxy group influence biological activity in medicinal chemistry applications?

The group enhances metabolic stability and lipophilicity (logP ~3.0), improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies compare analogs (e.g., replacing CF₃O with OCF₃ or SCH₃) in enzyme inhibition assays (e.g., kinase targets). Use radiolabeled (¹⁸F) versions for pharmacokinetic profiling .

Data Contradiction and Validation

Q. How to address discrepancies in reported cytotoxicity data for this compound derivatives?

Variability may stem from assay conditions (e.g., cell line selection, incubation time). Standardize protocols using the NCI-60 panel and validate via orthogonal methods (e.g., apoptosis markers vs. MTT assays). Cross-reference with PubChem BioAssay data (CID 2733263) for reproducibility checks .

Q. What methods confirm the absence of hydrolyzed byproducts in synthetic batches?

LC-MS with a C18 column (0.1% formic acid in H₂O/MeCN gradient) detects hydrolysis products (e.g., 2-(trifluoromethoxy)aniline). Quantify impurities via external calibration curves. For trace analysis (<0.1%), use ¹⁹F NMR with relaxation reagents (e.g., Cr(acac)₃) .

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